molecular formula C15H14N2O2S B2365093 1-benzyl-2-methanesulfonyl-1H-1,3-benzodiazole CAS No. 100969-46-8

1-benzyl-2-methanesulfonyl-1H-1,3-benzodiazole

Cat. No.: B2365093
CAS No.: 100969-46-8
M. Wt: 286.35
InChI Key: MSUWCHNLYNBJHU-UHFFFAOYSA-N
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Description

1-benzyl-2-methanesulfonyl-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazoles are known to exert their antitumor activity through versatile mechanisms of action such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .

Biochemical Pathways

It is known that benzimidazoles can interfere with various biochemical processes, including dna synthesis and protein production .

Result of Action

In the case of 1-Benzyl-2-methylsulfonylbenzimidazole, it has been observed to exhibit two different biological activities: inhibition of development and acute lethality in Bombyx mori, a lepidopteran model insect . The activity varied with the position of the substitutions on the 1-benzyl moiety; BMBIs with substitutions on the 2 and/or 4 positions had comparatively high activity in comparison with those with substitutions on the 3-position .

Action Environment

The activity of 1-Benzyl-2-methylsulfonylbenzimidazole was also affected by the applied stage, that is, application in the 4th instar mostly interfered with the larval molting or pupation, whereas that in the 3rd instar caused more acute mortality . This suggests that environmental factors such as the developmental stage of the organism can influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

1-benzyl-2-methylsulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-20(18,19)15-16-13-9-5-6-10-14(13)17(15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUWCHNLYNBJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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